![molecular formula C20H24Cl2N2O2S B2525646 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 946272-76-0](/img/structure/B2525646.png)
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as AZD5363, is a potent and selective inhibitor of protein kinase B (PKB/AKT) that has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study explores the metabolism of chloroacetamide herbicides in human and rat liver microsomes, suggesting a complex metabolic activation pathway that might involve similar compounds. Although it focuses on herbicides, the metabolic pathways discussed could be relevant for understanding the metabolism of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide in biological systems (Coleman et al., 2000).
Synthesis and Molecular Docking Analysis of Anticancer Drug
Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involving synthesis and in silico modeling to target the VEGFr receptor, showcases the potential of structurally complex acetamides in anticancer applications. This could imply a methodology for assessing the anticancer potential of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide through similar molecular docking analyses (Sharma et al., 2018).
Involvement of the Cytochrome P450 System
A study on the N-deethoxymethylation of acetochlor by Rhodococcus sp. highlights the role of the cytochrome P450 system in metabolizing chloroacetamide herbicides. This research could offer insights into the biodegradation or metabolic pathways of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, considering the significance of cytochrome P450 enzymes in drug metabolism (Wang et al., 2015).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c21-16-5-6-19(17(22)11-16)26-13-20(25)23-12-18(15-7-10-27-14-15)24-8-3-1-2-4-9-24/h5-7,10-11,14,18H,1-4,8-9,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDKRFTGQOBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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